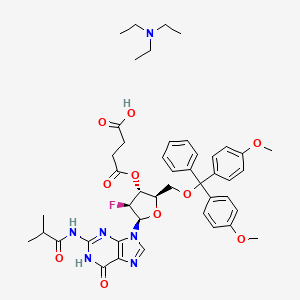
9-(2'-Deoxy-5'-o-dmt-2'-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3'-o-succinate triethylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt is a synthetic nucleoside analog. This compound is primarily used in antiviral research due to its ability to inhibit viral DNA synthesis. It has shown efficacy against various viruses, including influenza A, herpes simplex virus type 1, and HIV type 1 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt involves multiple steps:
Protection of the hydroxyl groups: The hydroxyl groups of the sugar moiety are protected using dimethoxytrityl (DMT) chloride.
Fluorination: The protected sugar is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is coupled with a protected guanine derivative.
Deprotection: The protecting groups are removed under acidic conditions.
Succination: The resulting nucleoside is then reacted with succinic anhydride to form the succinate ester.
Formation of the triethylammonium salt: Finally, the succinate ester is converted to its triethylammonium salt form by reacting with triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted nucleosides .
科学的研究の応用
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against influenza A, herpes simplex virus type 1, and HIV type 1.
Industry: Utilized in the production of antiviral drugs and as a reference standard in pharmaceutical testing
作用機序
The compound exerts its effects by incorporating into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral DNA synthesis. The molecular targets include viral DNA polymerases, which are essential for viral replication. By inhibiting these enzymes, the compound prevents the proliferation of viruses .
類似化合物との比較
Similar Compounds
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)adenine 3’-o-succinate triethylammonium salt: Another nucleoside analog with similar antiviral properties.
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)cytosine 3’-o-succinate triethylammonium salt: Used in antiviral research with a different base moiety
Uniqueness
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt is unique due to its specific structure, which allows for effective incorporation into viral DNA and subsequent inhibition of viral replication. Its fluorinated sugar moiety enhances its stability and resistance to enzymatic degradation, making it a potent antiviral agent .
特性
分子式 |
C45H55FN6O10 |
|---|---|
分子量 |
858.9 g/mol |
IUPAC名 |
4-[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C39H40FN5O10.C6H15N/c1-22(2)35(49)43-38-42-34-32(36(50)44-38)41-21-45(34)37-31(40)33(55-30(48)19-18-29(46)47)28(54-37)20-53-39(23-8-6-5-7-9-23,24-10-14-26(51-3)15-11-24)25-12-16-27(52-4)17-13-25;1-4-7(5-2)6-3/h5-17,21-22,28,31,33,37H,18-20H2,1-4H3,(H,46,47)(H2,42,43,44,49,50);4-6H2,1-3H3/t28-,31+,33-,37-;/m1./s1 |
InChIキー |
JAFGAGVWXBMKKQ-FOOWEFJRSA-N |
異性体SMILES |
CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O)F |
正規SMILES |
CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



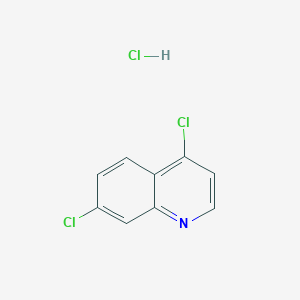
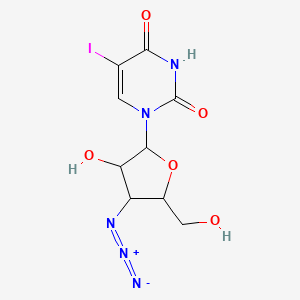
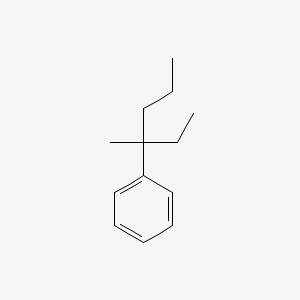
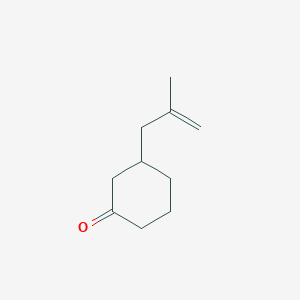
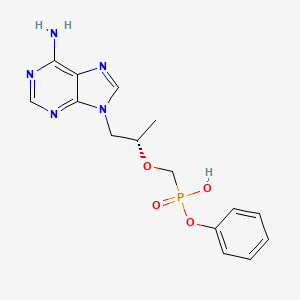
![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
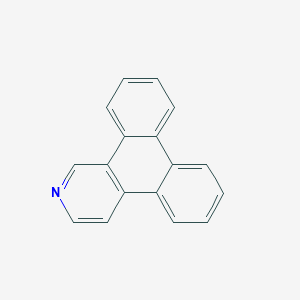
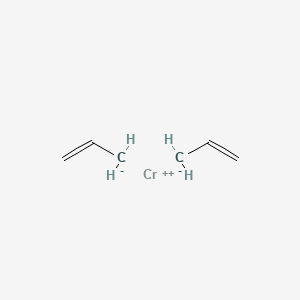
![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
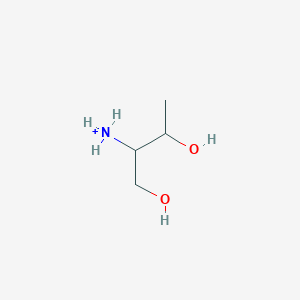
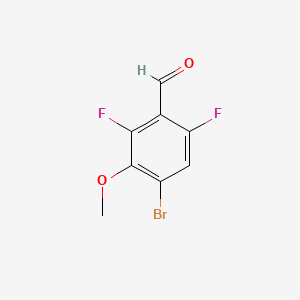
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
